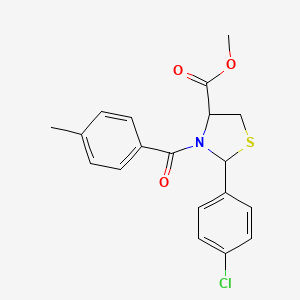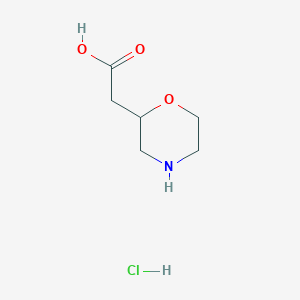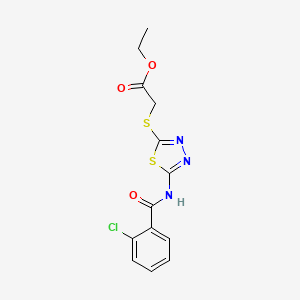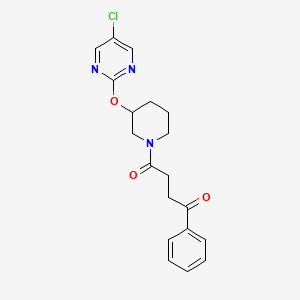
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate, also known as MCPTMBC, is a synthetic compound that has been studied for a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 115°C. MCPTMBC is soluble in a variety of organic solvents, such as chloroform, dimethyl sulfoxide, and acetonitrile. Due to its unique structure and properties, MCPTMBC has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate has been studied for its potential insecticidal properties. Hasan et al. (1996) explored its use against American cockroaches and house flies, finding that certain enantiomers of the compound exhibited significant insecticidal activity. This suggests the compound's potential in pest control applications, particularly in agriculture or public health initiatives (Hasan et al., 1996).
Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies. Güiza et al. (2020) synthesized a related compound and characterized it using infrared spectroscopy and mass spectrometry. This research aids in understanding the structural properties of such compounds, which is crucial for their application in different scientific fields (Güiza et al., 2020).
Corrosion Inhibition
El Aoufir et al. (2020) investigated the use of thiazole-4-carboxylates, including derivatives of the focal compound, as corrosion inhibitors for mild steel in hydrochloric acid. Their findings indicated the compounds' effectiveness in protecting metal surfaces, suggesting potential applications in industrial maintenance and protection (El Aoufir et al., 2020).
Antimicrobial Activity
Research into the antimicrobial properties of related thiazolane derivatives has been conducted, indicating potential applications in combating microbial infections or in the development of new antibiotics. For instance, compounds with structural similarities to methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate have been synthesized and evaluated for their biological activities against various microorganisms (Nural et al., 2018).
Crystal Structure Analysis
The determination of the crystal structure of similar compounds provides insights into their physical and chemical properties, which is essential for their application in material science or drug design. Studies like those by Saeed and Parvez (2005) offer valuable information on the molecular structure, aiding in the understanding of the compound's behavior under different conditions (Saeed & Parvez, 2005).
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-12-3-5-13(6-4-12)17(22)21-16(19(23)24-2)11-25-18(21)14-7-9-15(20)10-8-14/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZORLHIPFDQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)

![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)
![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)

